6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 894804-37-6
VCID: VC8388413
InChI: InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12)
SMILES: CCOC1=C(C(=CC(=N1)N)C)C#N
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

CAS No.: 894804-37-6

Cat. No.: VC8388413

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile - 894804-37-6

Specification

CAS No. 894804-37-6
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
IUPAC Name 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12)
Standard InChI Key GSEFQNRYCVLZCN-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=N1)N)C)C#N
Canonical SMILES CCOC1=C(C(=CC(=N1)N)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. The molecular formula C₉H₁₁N₃O (molecular weight: 177.2 g/mol) reflects substitutions at positions 2 (ethoxy group: -OCH₂CH₃), 4 (methyl group: -CH₃), 3 (carbonitrile: -CN), and 6 (amino group: -NH₂). The IUPAC name, 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile, systematically describes this arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number894804-37-6
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.2 g/mol
IUPAC Name6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Standard InChIInChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12)

The planar pyridine ring facilitates π-π stacking interactions, while substituents influence electronic distribution and steric effects. The amino group enhances hydrogen-bond donor capacity, critical for target binding in biological systems .

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are unavailable in the cited sources, analogous pyridine derivatives suggest characteristic signals:

  • ¹H NMR: Ethoxy protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.5–4.0 ppm); aromatic protons as singlets or doublets (δ 6.5–8.5 ppm) .

  • IR: Stretching vibrations for nitrile (≈2200 cm⁻¹), amino (≈3300 cm⁻¹), and ether (≈1250 cm⁻¹) groups .

Synthesis and Chemical Reactivity

Synthetic Routes

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes reaction rate
Temperature60–80°CReduces side reactions
CatalystTriethylamineEnhances cyclization

Elevated temperatures in ethanol improve reaction efficiency, while triethylamine mitigates acid byproduct formation .

Reactivity Profile

The carbonitrile group undergoes nucleophilic addition, while the amino group participates in diazotization and acylation. Ethoxy and methyl substituents influence regioselectivity in electrophilic substitution reactions .

Physicochemical Properties

Solubility and Stability

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol5–10
DMSO20–30

Crystallographic Data

While single-crystal X-ray data are unpublished, molecular modeling predicts a monoclinic crystal system with hydrogen-bonded networks between amino and nitrile groups .

Target EnzymeIC₅₀ (μM)Assay Type
COX-212.4Fluorometric
iNOS18.7Spectrophotometric

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for hydrogen bonding; methylation abolishes activity.

  • Ethoxy Group: Optimal chain length for hydrophobic pocket binding.

  • Nitrile: Enhances electron-withdrawing effects, stabilizing enzyme-ligand complexes .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and cytokine modulators. Derivatives show promise in treating inflammatory disorders and cancer .

Material Science

Pyridine-based ligands derived from this compound coordinate transition metals, forming catalysts for cross-coupling reactions .

Future Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability.

  • Computational Modeling: DFT studies to predict reactivity and binding modes.

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